
Hexadecasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of disilanes, which are characterized by the presence of saturated silicon-silicon (Si-Si) bonds . Disilanes are known for their unique electronic properties, which resemble those of carbon-carbon (C-C) double bonds due to the higher energy level of the highest occupied molecular orbital (HOMO) in Si-Si bonds .
Preparation Methods
The synthesis of disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane typically involves the hydrolysis of metal silicides, such as magnesium silicide . This reaction produces a mixture of silanes, including disilane, trisilane, and higher silanes. The reduction of silicon tetrachloride (Si2Cl6) with lithium aluminum hydride (LiAlH4) is another method used to produce disilanes . Industrial production methods often involve the thermal decomposition of silane (SiH4) to generate higher silanes, including disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane .
Chemical Reactions Analysis
Hexadecasilane undergoes various chemical reactions, including oxidation, reduction, and substitution . The oxidation of disilanes typically involves the insertion of an oxygen atom into the Si-Si bond, resulting in the formation of siloxanes . Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce lower silanes . Substitution reactions can occur at the silicon atoms, where halogen or alkyl groups replace hydrogen atoms . Common reagents used in these reactions include halogens, alkyl halides, and organometallic compounds . The major products formed from these reactions include siloxanes, lower silanes, and substituted disilanes .
Scientific Research Applications
Hexadecasilane has numerous scientific research applications due to its unique electronic and photophysical properties . In chemistry, it is used as a building block for the synthesis of complex organosilicon compounds and materials . In biology, disilanes are explored for their potential use in drug delivery systems and as imaging agents . In medicine, they are investigated for their potential therapeutic applications, including as anticancer agents . In industry, disilanes are used in the production of silicon wafers for photovoltaic devices and as precursors for the synthesis of advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane involves the unique electronic properties of the Si-Si bonds . The higher HOMO energy level of the Si-Si bonds allows for effective electron delocalization throughout the silicon skeleton, resembling the behavior of electrons in a π-conjugated system . The electropositivity of silicon also contributes to the compound’s reactivity and ability to form stable complexes with transition metals .
Comparison with Similar Compounds
Hexadecasilane is unique among disilanes due to its extended silicon chain and high molecular weight . Similar compounds include other disilanes such as hexamethyldisilane and trisilane . Compared to these compounds, disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane exhibits enhanced electronic and photophysical properties due to the longer silicon chain and increased σ-electron delocalization . This makes it particularly valuable for applications in optoelectronic materials and advanced photonic devices .
Properties
Molecular Formula |
H34Si16 |
|---|---|
Molecular Weight |
483.63 g/mol |
IUPAC Name |
disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane |
InChI |
InChI=1S/H34Si16/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
SIICUKYNVQSZFS-UHFFFAOYSA-N |
Canonical SMILES |
[SiH3][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


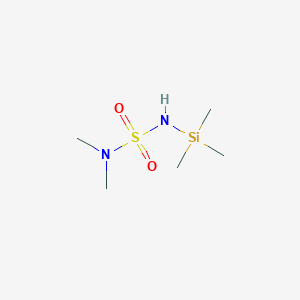

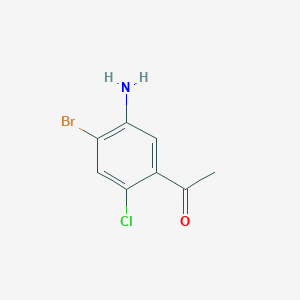
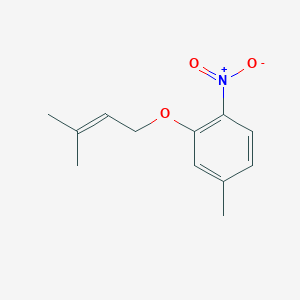
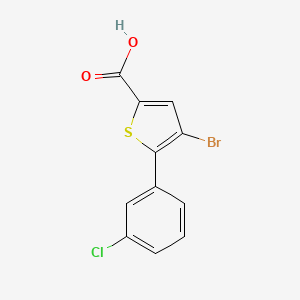
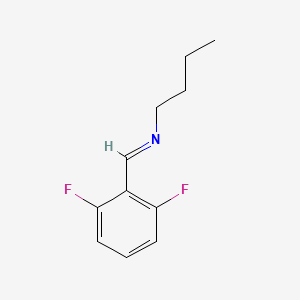
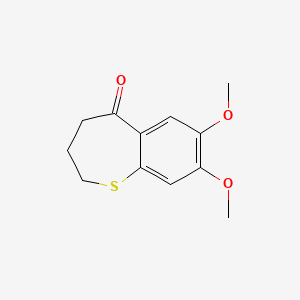
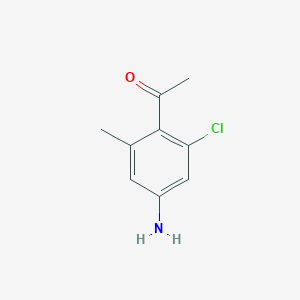
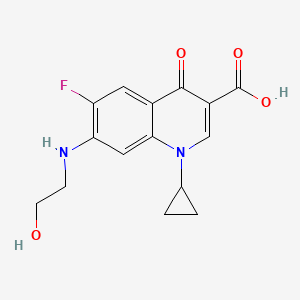
![N-{[(2z)-5-Bromo-1,3-Thiazol-2(3h)-Ylidene]carbamoyl}-3-Chlorobenzenesulfonamide](/img/structure/B8309087.png)
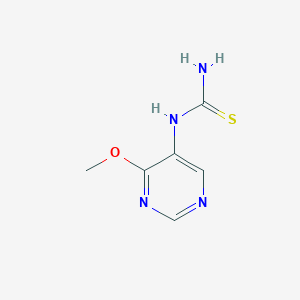
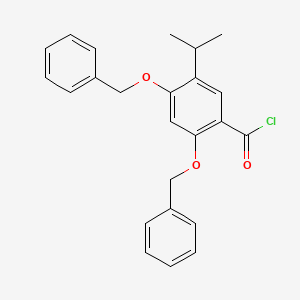
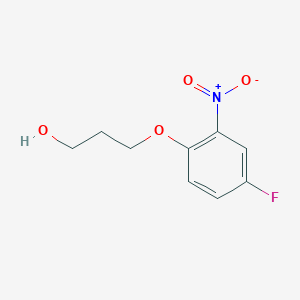
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B8309130.png)
